molecular formula C10H8FN3O2 B060603 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 187949-90-2

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B060603
Key on ui cas rn: 187949-90-2
M. Wt: 221.19 g/mol
InChI Key: MZPQLGKWWLMKEO-UHFFFAOYSA-N
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Patent
US08247377B2

Procedure details

To a suspension of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (12.1 g, 48.5 mmol) in ethanol (250 ml) was added a solution of lithium hydroxide (5.8 g, 242 mmol) in water (100 ml). The mixture was stirred at reflux for 2.5 hours. It was allowed to cool and concentrated to 50% of its volume before 5M hydrochloric acid (47 ml) was added. After stirring for 15 minutes, the resulting white solid was filtered off and further 5M hydrochloric acid (3 ml) was added to the filtrate and the resulting solid was filtered and the combined solids were washed with water and diethyl ether and then dried under vacuum to give the title compound (10.27 g).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16]CC)=[O:15].[OH-].[Li+]>C(O)C.O>[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[CH:9][C:10]([F:13])=[CH:11][CH:12]=2)[N:5]=[CH:4][C:3]=1[C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)F)C(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 50% of its volume before 5M hydrochloric acid (47 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered off
ADDITION
Type
ADDITION
Details
further 5M hydrochloric acid (3 ml) was added to the filtrate
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
the combined solids were washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.27 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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